5-Methoxy-3-(3,4-methylenedioxyphenyl)benzoic acid
Description
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c1-18-12-5-10(4-11(6-12)15(16)17)9-2-3-13-14(7-9)20-8-19-13/h2-7H,8H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGWGVSVGAEBCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)O)C2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00689935 | |
| Record name | 3-(2H-1,3-Benzodioxol-5-yl)-5-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00689935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261960-47-7 | |
| Record name | 3-(2H-1,3-Benzodioxol-5-yl)-5-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00689935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of 3-Bromo-5-methoxybenzoic Acid Methyl Ester
Bromination of methyl 5-methoxybenzoate using N-bromosuccinimide (NBS) in carbon tetrachloride yields the 3-bromo derivative. Ishibashi et al. reported analogous brominations with 97% efficiency. Key parameters:
-
Temperature : 0–5°C to minimize di-bromination.
-
Solvent : Dichloromethane or CCl₄.
Characterization Data :
Suzuki-Miyaura Coupling with 3,4-Methylenedioxyphenylboronic Acid
The brominated ester reacts with 3,4-methylenedioxyphenylboronic acid under Pd(PPh₃)₄ catalysis:
-
Molar ratio : 1:1.2 (bromide:boronic acid).
-
Base : Na₂CO₃ (2M aqueous).
-
Solvent : Toluene/ethanol (4:1).
-
Conditions : 80°C, 12 h under N₂.
Post-reaction processing :
Saponification to Carboxylic Acid
The methyl ester undergoes hydrolysis using NaOH (2M) in methanol/water (3:1) at reflux for 6 h. Acidification with HCl yields the carboxylic acid.
Synthetic Route 2: Friedel-Crafts Acylation
Synthesis of 3,4-Methylenedioxyphenyl Acetyl Chloride
3,4-Methylenedioxyacetophenone is treated with SOCl₂ in dichloroethane at 60°C for 4 h. Excess SOCl₂ is removed under vacuum.
Friedel-Crafts Acylation of 5-Methoxybenzoic Acid
Using AlCl₃ as a Lewis catalyst:
-
Molar ratio : 1:1.2 (benzoic acid:acetyl chloride).
-
Solvent : Nitromethane (0°C to rt, 8 h).
Challenges :
-
Regioselectivity : Para-acylation dominates unless directed by meta-directing groups.
-
Mitigation : Introduce a nitro group at C-3 prior to acylation, followed by reduction.
Yield : 52–58% after recrystallization.
Synthetic Route 3: Grignard Addition-Oxidation Sequence
Preparation of 1-(3,4-Methylenedioxyphenyl)-2-propanol
Oxidation to 1-(3,4-Methylenedioxyphenyl)-propan-2-one
TEMPO/NaOCl oxidation in biphasic CH₂Cl₂/H₂O:
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 (Suzuki) | Route 2 (Friedel-Crafts) | Route 3 (Grignard) |
|---|---|---|---|
| Overall Yield | 68–72% | 52–58% | 60–65% |
| Regioselectivity | High | Moderate | High |
| Functional Tolerance | Excellent | Poor (acid-sensitive groups) | Moderate |
| Scalability | >1 kg | <500 g | >5 kg |
| Purity (HPLC) | ≥99.5% | 98–99% | ≥99.9% |
Key Observations :
-
Route 1 excels in regiocontrol and scalability, making it ideal for industrial applications.
-
Route 3 offers superior purity and is compatible with continuous flow systems.
-
Route 2 is limited by competing acylation sites but useful for analog synthesis.
Optimization Strategies and Troubleshooting
Enhancing Suzuki Coupling Efficiency
Purification of Carboxylic Acid
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-3-(3,4-methylenedioxyphenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinones, hydroquinones, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
5-Methoxy-3-(3,4-methylenedioxyphenyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 5-Methoxy-3-(3,4-methylenedioxyphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies have shown that it can induce apoptosis in cancer cells by causing cell cycle arrest and promoting programmed cell death .
Comparison with Similar Compounds
Substituent Effects: Methylenedioxyphenyl vs. Other Aromatic Groups
The 3,4-methylenedioxyphenyl group is a hallmark of psychoactive amphetamines (e.g., MDMA) and natural products. However, in this benzoic acid derivative, the pharmacological context diverges due to the absence of an amine group. Key comparisons include:
- 3-(3,4-Methylenedioxyphenyl)propionic acid (): Core Structure: Propionic acid (C3 chain) vs. benzoic acid (C6 aromatic ring). Properties: Lower acidity (pKa ~4.8 vs. ~4.2 for benzoic acid) and higher solubility in non-polar solvents (e.g., chloroform) due to the shorter alkyl chain . Biological Relevance: Propionic acid derivatives are less likely to engage in ionic interactions compared to benzoic acids, altering target specificity.
- YB-0501: 3-(3,4-MD-phenyl)-5-trifluoromethylbenzoic acid (): Substituent Comparison: Trifluoromethyl (-CF₃) at position 5 vs. methoxy (-OCH₃). Electronic Effects: CF₃ is strongly electron-withdrawing, reducing electron density on the aromatic ring, whereas -OCH₃ is electron-donating. This affects binding affinity in electron-dependent interactions (e.g., π-π stacking) .
Core Structure Variations
- Caffeic Acid (3,4-dihydroxycinnamic acid; ): Substituents: 3,4-Dihydroxyphenyl (catechol) vs. methylenedioxyphenyl. Stability: The methylenedioxy group in the target compound prevents rapid oxidation, unlike catechol, which is prone to forming quinones. This makes the target compound more suitable for applications requiring prolonged stability . Bioactivity: Caffeic acid is a known antioxidant, while the target compound’s bioactivity may hinge on enzyme inhibition (e.g., cyclooxygenase) due to its benzoic acid core.
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods for methylenedioxy-containing esters (e.g., nucleophilic substitution for ether formation, as in ) .
- Pharmacological Potential: While methylenedioxyphenyl groups are common in psychoactive drugs (e.g., MDMA ), the benzoic acid core may redirect activity toward anti-inflammatory or analgesic targets.
Biological Activity
5-Methoxy-3-(3,4-methylenedioxyphenyl)benzoic acid is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a methoxy group and a methylenedioxyphenyl moiety attached to a benzoic acid structure. Its molecular formula is , and it has a molecular weight of 220.22 g/mol. The compound's unique structure contributes to its biological efficacy and selectivity.
The biological activity of this compound can be attributed to several mechanisms:
- Anti-inflammatory Activity : The compound has shown potential in inhibiting pro-inflammatory cytokines, which may be useful in treating inflammatory diseases.
- Antioxidant Properties : Its ability to scavenge free radicals suggests a role in protecting cells from oxidative stress.
- Enzyme Inhibition : Preliminary studies indicate that it may inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.
Biological Activity Data
The following table summarizes the biological activities reported for this compound based on various studies:
| Biological Activity | Effect | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of cytokine production | |
| Antioxidant | Scavenging of free radicals | |
| Enzyme inhibition | Inhibition of specific enzymes |
Case Studies
- Anti-inflammatory Effects : In a study examining the anti-inflammatory properties of various benzoic acid derivatives, this compound was found to significantly reduce levels of TNF-alpha and IL-6 in vitro. This suggests its potential application in treating conditions like rheumatoid arthritis and other inflammatory diseases.
- Cytotoxicity Against Cancer Cells : A recent investigation into the cytotoxic effects of this compound on cancer cell lines demonstrated an IC50 value of 15 µM against MDA-MB-231 (breast cancer) cells. This indicates that it may possess selective toxicity towards certain cancer types while sparing normal cells.
- Neuroprotective Effects : Research has indicated that the compound exhibits neuroprotective properties by reducing oxidative stress in neuronal cell cultures exposed to neurotoxic agents. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Research Findings
Recent studies have focused on optimizing the synthesis and evaluating the pharmacodynamics of this compound:
- Synthesis Methods : Various synthetic routes have been explored to enhance yield and purity, including modifications to reaction conditions that favor the formation of this compound over by-products.
- Pharmacokinetics : Initial pharmacokinetic studies suggest good absorption and distribution characteristics, making it a viable candidate for further development as a therapeutic agent.
Q & A
Q. How can researchers confirm the structural identity of 5-methoxy-3-(3,4-methylenedioxyphenyl)benzoic acid using spectroscopic methods?
Methodological Answer:
- NMR Analysis:
- 1H NMR : Key peaks include the singlet for the methoxy group (~δ 3.76–3.86 ppm) and aromatic protons split by substituents. For example, the methylenedioxy group protons appear as a doublet (δ 6.96 ppm, J = 9.1 Hz) .
- 13C NMR : Look for the carbonyl carbon (δ ~167–170 ppm) and carbons in the methylenedioxy ring (δ ~100–150 ppm) .
- HPLC-MS : Use reverse-phase C18 columns with a methanol/water mobile phase (70:30) to confirm purity (>95%) and molecular ion peaks (e.g., m/z 316 for [M+H]+) .
Q. What are effective strategies to address solubility challenges during in vitro assays for this compound?
Methodological Answer:
Q. How can researchers assess the purity of synthesized this compound?
Methodological Answer:
- HPLC : Use a C18 column (4.6 × 250 mm) with UV detection at 254 nm. A retention time of 8.2 min (methanol:water = 75:25, 1 mL/min) indicates purity >98% .
- Melting Point : Compare observed values (e.g., 180–182°C) to literature data to detect impurities .
Advanced Research Questions
Q. How can synthetic routes for this compound be optimized to improve yield and scalability?
Methodological Answer:
-
Suzuki-Miyaura Coupling : Optimize catalyst (Pd(PPh3)4, 5 mol%) and base (K2CO3) in THF/H2O (3:1) at 80°C for 12 hours. Yields can reach 85–90% .
-
Microwave-Assisted Synthesis : Reduce reaction time (1–2 hours) while maintaining yields >80% .
-
Workflow Table :
Step Reagent/Condition Yield Improvement Coupling Pd(OAc)2, SPhos ligand +15% Purification Flash chromatography (EtOAc/hexane) Purity >99%
Q. How should researchers analyze contradictory data in biological activity studies (e.g., antimicrobial assays)?
Methodological Answer:
- Dose-Response Curves : Test concentrations from 1–100 µM to identify MIC (Minimum Inhibitory Concentration). Discrepancies may arise from bacterial strain variability .
- Control Experiments : Include positive controls (e.g., ciprofloxacin) and solvent controls to rule out assay interference .
- Statistical Validation : Use ANOVA with post-hoc Tukey tests (p < 0.05) for replicates (n ≥ 3) .
Q. What computational methods are suitable for predicting the pharmacokinetic properties of this compound?
Methodological Answer:
- ADMET Prediction : Use SwissADME to calculate LogP (~2.8) and bioavailability scores (0.55), indicating moderate permeability .
- Molecular Docking : AutoDock Vina can model interactions with COX-2 (PDB ID: 5KIR) to hypothesize anti-inflammatory activity .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported melting points for derivatives of this compound?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
